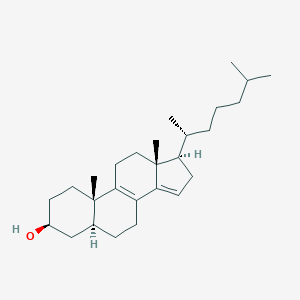

5alpha-Cholesta-8,14-dien-3beta-ol

Beschreibung

Historical Context of Sterol Intermediate Discovery and Characterization

The elucidation of the cholesterol biosynthetic pathway was a monumental achievement in biochemistry during the mid-20th century. The discovery and characterization of its numerous intermediates, many of which are present in minute quantities, posed a significant scientific challenge. Early research in the 1960s and 1970s was instrumental in identifying these transient compounds.

Pioneering work, often employing radioactively labeled precursors like tritiated mevalonic acid, allowed scientists to trace the metabolic fate of these molecules within liver homogenates. wikipedia.orgnih.gov Through these meticulous experiments, it was demonstrated that a system involving a cholesta-8,14-diene structure was indeed part of the cholesterol synthesis pathway. wikipedia.org These studies were foundational in proposing mechanisms for key events such as the removal of the 14α-methyl group from lanosterol (B1674476), a process in which diene intermediates were implicated. wikipedia.orgnih.gov The enzymatic conversion of related sterols, such as 5α-cholest-8(14)-en-3β-ol to 5α-cholesta-8,14-dien-3β-ol, was later confirmed in rat liver preparations, solidifying the role of this specific dienol as a bona fide intermediate. nih.gov These discoveries were part of a broader effort that gradually pieced together the complex puzzle of how lanosterol is transformed into cholesterol. royalsocietypublishing.org

Positioning of 5α-Cholesta-8,14-dien-3β-ol within the Post-Squalene Cholesterol Biosynthesis Pathway

The biosynthesis of cholesterol from lanosterol is a complex process involving a series of enzymatic reactions that modify the sterol nucleus and side chain. This pathway can proceed through two major routes, often referred to as the Bloch and the Kandutsch-Russell pathways, which differ primarily in the timing of the reduction of the double bond in the sterol side chain. 5α-Cholesta-8,14-dien-3β-ol is an intermediate in this intricate network.

The journey from lanosterol to cholesterol involves the removal of three methyl groups, the reduction of double bonds, and the migration of a double bond. A key enzyme in this process is Lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme. wikipedia.org This enzyme catalyzes the removal of the 14α-methyl group from lanosterol to produce 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. wikipedia.org

The direct precursor to 5α-Cholesta-8,14-dien-3β-ol is 5α-cholest-8(14)-en-3β-ol. nih.gov The introduction of a double bond at the C8-C9 position of this precursor is an essential step. Following its formation, 5α-Cholesta-8,14-dien-3β-ol is a substrate for the enzyme Δ14-sterol reductase. This enzyme, utilizing NADPH, reduces the double bond at the C14-C15 position.

Subsequently, the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase catalyzes the isomerization of the Δ8 double bond to the Δ7 position, forming lathosterol (B1674540). This isomerization is a critical step toward the final structure of cholesterol. The activity of this isomerase is crucial for the continuation of the pathway. ebi.ac.ukuniprot.org

Detailed Research Findings

The enzymes involved in the metabolism of 5α-Cholesta-8,14-dien-3β-ol and its precursors have been the subject of detailed kinetic studies. The data below, focusing on the well-studied Lanosterol 14α-demethylase (CYP51A1), illustrates the enzyme's efficiency with various substrates, providing context for the conversion rates of intermediates in this pathway.

| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |

|---|---|---|---|---|

| Dihydrolanosterol | Rat Liver 14α-demethylase | 14 | 0.64 | 0.046 |

| 32-alcohol of dihydrolanosterol | Rat Liver 14α-demethylase | 17 | 7.00 | 0.41 |

| 32-aldehyde of dihydrolanosterol | Rat Liver 14α-demethylase | 5 | 20.6 | 4.12 |

Data adapted from a 1994 Ph.D. thesis from the Massachusetts Institute of Technology, as cited in a research gate compilation. researchgate.net This table demonstrates the processive nature of the demethylation reaction, where the subsequent products (alcohol and aldehyde) are processed more efficiently by the enzyme. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBZPJQUWZBRII-CXDHQSPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Precursors of 5α Cholesta 8,14 Dien 3β Ol

Origin from Lanosterol (B1674476) and other Dimethylated Sterols

The journey towards 5α-cholesta-8,14-dien-3β-ol begins with lanosterol, the first sterol intermediate in the cholesterol synthesis pathway. wikipedia.orgnih.gov Lanosterol itself is formed from the cyclization of squalene-2,3-epoxide by the enzyme lanosterol synthase. news-medical.net From lanosterol, a series of demethylation and reduction reactions, primarily categorized within the Bloch and Kandutsch-Russell pathways, lead to the formation of various sterol intermediates. nih.gov

The Gateway: Oxidative Demethylation of Lanosterol

A pivotal step in the transformation of lanosterol is the oxidative removal of the 14α-methyl group, a reaction catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). uniprot.orgmdpi.com This multi-step process, requiring NADPH and molecular oxygen, converts lanosterol into 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. uniprot.orgnih.gov When 24,25-dihydrolanosterol is the substrate, the product is 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol. nih.gov This demethylation is a crucial control point in cholesterol biosynthesis and is considered a key enzymatic target. nih.gov

Reduction at Δ¹⁴: The Role of Sterol Δ¹⁴-Reductase

Following the demethylation at the C-14 position, the newly formed Δ¹⁴ double bond in 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol is reduced. This reaction is catalyzed by sterol Δ¹⁴-reductase, an enzyme encoded by the TM7SF2 gene (also known as ERG24). genecards.orguniprot.orgwikipedia.org The product of this reduction is 4,4-dimethyl-5α-cholest-8-en-3β-ol. nih.govuniprot.org This enzymatic step is essential for steering the biosynthetic pathway towards the eventual formation of cholesterol.

Demethylation at C-4: A Multi-Enzyme Process

The subsequent phase involves the oxidative demethylation of the two methyl groups at the C-4 position of 4,4-dimethyl-5α-cholest-8-en-3β-ol. This process is carried out by a complex of enzymes, with C-4 methyl sterol oxidase (SC4MOL, also known as MSMO1) playing a key initiating role. nih.govabcam.comresearchgate.net SC4MOL catalyzes the oxidation of the 4α-methyl group, leading to the formation of intermediates such as 4α-hydroxymethyl-5α-cholesta-8-en-3β-ol. abcam.com Further enzymatic steps, involving a dehydrogenase and a decarboxylase, complete the removal of the C-4 methyl groups. It is during this demethylation cascade that 5α-cholesta-8,14-dien-3β-ol can be formed. nih.govoaepublish.comescholarship.org

A Dynamic Equilibrium: Interconversion with other Cholestadienols

The metabolic pathway is not strictly linear, and interconversions between different cholestadienol isomers can occur. Notably, 5α-cholesta-8,14-dien-3β-ol can be enzymatically converted from 5α-cholesta-7,14-dien-3β-ol. This reaction has been observed in rat liver microsomes under anaerobic conditions, highlighting the dynamic nature of sterol transformations within the cell. nih.gov This interconversion underscores the complexity of the cholesterol biosynthetic network and the potential for multiple routes to the formation of key intermediates.

Compound and Enzyme Information

| Name | Type | Function/Role in Pathway |

| 5α-Cholesta-8,14-dien-3β-ol | Sterol Intermediate | A key cholestadienol in the biosynthesis of cholesterol. nih.govnih.govbrenda-enzymes.org |

| Lanosterol | Precursor Sterol | The initial sterol from which cholesterol is synthesized. guidetopharmacology.orgnih.gov |

| 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol | Sterol Intermediate | Formed from the demethylation of 24,25-dihydrolanosterol. nih.gov |

| 4,4-dimethyl-5α-cholest-8-en-3β-ol | Sterol Intermediate | Product of the reduction of the Δ¹⁴ double bond in 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol. hmdb.ca |

| 4α-hydroxymethyl-5α-cholesta-8-en-3β-ol | Sterol Intermediate | An intermediate in the C-4 demethylation process. |

| 5α-cholesta-7,14-dien-3β-ol | Sterol Intermediate | Can be converted to 5α-cholesta-8,14-dien-3β-ol. nih.gov |

| CYP51A1 (Lanosterol 14α-demethylase) | Enzyme | Catalyzes the oxidative demethylation of lanosterol. uniprot.orgmdpi.comwikipedia.org |

| TM7SF2 (Sterol Δ¹⁴-Reductase/ERG24) | Enzyme | Reduces the Δ¹⁴ double bond in sterol intermediates. genecards.orguniprot.orgwikipedia.org |

| SC4MOL (C-4 Methyl Sterol Oxidase) | Enzyme | Initiates the oxidative demethylation at the C-4 position. nih.govabcam.comresearchgate.net |

| 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol | Sterol Intermediate | Product of lanosterol demethylation by CYP51A1. nih.govyeastgenome.orgwikipedia.orgnih.govwikipedia.org |

| Cholesta-5,7-dien-3-beta-ol | Sterol Intermediate | A precursor to cholesterol. sigmaaldrich.com |

| 5α-cholesta-7,24-dien-3β-ol | Sterol Intermediate | An isomer of cholestadienol. sigmaaldrich.com |

Enzymatic Transformations and Key Enzymes Metabolizing 5α Cholesta 8,14 Dien 3β Ol

Sterol Δ¹⁴-Reductase (TM7SF2/ERG24) Activity

The first major transformation of 5α-cholesta-8,14-dien-3β-ol is the reduction of the double bond at position 14. This reaction is catalyzed by Sterol Δ¹⁴-Reductase, a protein encoded by the TM7SF2 gene in humans and homologous to ERG24 in yeast. genecards.orguniprot.org This enzyme is an integral membrane protein located in the endoplasmic reticulum. genecards.orguniprot.orguniprot.org

The primary function of Sterol Δ¹⁴-Reductase is to catalyze the reduction of the C14-C15 double bond in its sterol substrates. In the case of 5α-cholesta-8,14-dien-3β-ol, the enzyme facilitates the addition of a hydride ion and a proton across this double bond, resulting in the formation of 5α-cholest-8-en-3β-ol. uniprot.orguniprot.org This reaction is a crucial step in removing the 14α-methyl group from lanosterol (B1674476) and its derivatives, a necessary modification for the eventual formation of cholesterol.

The reduction reaction catalyzed by Sterol Δ¹⁴-Reductase is dependent on the presence of a reducing cofactor. uniprot.orguniprot.orgjensenlab.org Specifically, the enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the source of the hydride ion. uniprot.orguniprot.orgjensenlab.org The catalytic domain of the enzyme contains a binding pocket for NADPH, which faces the cytoplasm. jensenlab.org Point mutations in this binding site can disrupt the enzyme's affinity for NADPH and consequently impair its catalytic activity. jensenlab.org

Human Sterol Δ¹⁴-Reductase (TM7SF2) is a multi-pass transmembrane protein. uniprot.org Structural models and homology to related proteins suggest that it contains multiple transmembrane segments. jensenlab.org The catalytic domain is formed by the C-terminal half of the protein and creates two interconnected pockets. One of these pockets accommodates the NADPH cofactor, while the other is accessible from the lipid bilayer, allowing the sterol substrate to enter the active site. jensenlab.org

Sterol Δ8-Δ7 Isomerase (Emopamil Binding Protein, EBP/hSI)

Following the reduction of the Δ¹⁴ double bond, the resulting product, 5α-cholest-8-en-3β-ol, can be further metabolized. One of the key subsequent steps involves the isomerization of the double bond from the Δ⁸ position to the Δ⁷ position. This reaction is catalyzed by Sterol Δ⁸-Δ⁷ Isomerase, also known as Emopamil (B1663351) Binding Protein (EBP). nih.govjefferson.edu

Sterol Δ⁸-Δ⁷ Isomerase (EBP) is an endoplasmic reticulum membrane protein that catalyzes the conversion of Δ⁸-sterols, such as zymosterol (B116435) (which can be formed from 5α-cholest-8-en-3β-ol), to their corresponding Δ⁷-isomers. nih.govjefferson.edu This isomerization is a critical step in the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis, leading to the formation of lathosterol (B1674540) from zymosterol. nih.gov The reaction involves the migration of the double bond from the C8-C9 position to the C7-C8 position within the B-ring of the sterol. jefferson.edu

The catalytic mechanism of EBP is thought to proceed through an acid-base catalysis, initiated by the protonation of the Δ⁸ double bond at C9. jefferson.edu This creates a transient carbocationic intermediate at C8, which is then resolved by the elimination of a proton from C7, forming the Δ⁷ double bond. jefferson.edu The enzyme exerts strict stereochemical control over this process. The binding pocket of EBP is lined with hydrophobic and aromatic residues that interact with the sterol substrate. nih.gov The equilibrium of the reaction (Keq) favors the formation of the Δ⁷-isomer, driving the biosynthetic pathway forward. masterorganicchemistry.comyoutube.comyoutube.com

| Enzyme | Gene | Location | Substrate | Product | Cofactor |

| Sterol Δ¹⁴-Reductase | TM7SF2 (human), ERG24 (yeast) | Endoplasmic Reticulum | 5α-Cholesta-8,14-dien-3β-ol | 5α-Cholest-8-en-3β-ol | NADPH |

| Sterol Δ⁸-Δ⁷ Isomerase | EBP (human) | Endoplasmic Reticulum | Zymosterol (derived from 5α-cholest-8-en-3β-ol) | Lathosterol | None |

Kinetic Parameters

The enzymatic conversion of sterol intermediates is characterized by specific kinetic parameters that define the efficiency and affinity of the enzyme for its substrate. For the 3β-hydroxysteroid-Δ8,Δ7-isomerase, also known as emopamil binding protein (EBP), which is involved in the isomerization of sterols structurally similar to 5α-Cholesta-8,14-dien-3β-ol, kinetic data has been determined in the context of the microsomal antiestrogen (B12405530) binding site (AEBS) complex.

Table 1: Kinetic Parameters for the Microsomal Antiestrogen Binding Site (AEBS) Complex

| Parameter | Value | Substrate | Product |

|---|---|---|---|

| K_m | 4.47 µM | 5,6α-epoxy-5α-cholestan-3β-ol | - |

| V_max | 0.46 nmol/min/mg | - | 5α-cholestane-3β,5,6β-triol |

Data sourced from UniProt. uniprot.org

Identification of Critical Amino Acid Residues for Isomerase Activity

The catalytic function of human emopamil binding protein (hEBP) is dependent on the precise spatial arrangement of specific amino acid residues within its active site. Site-directed mutagenesis studies have been instrumental in identifying these critical residues. Research has demonstrated that Histidine77, Glutamic Acid81, Glutamic Acid123, Threonine126, Asparagine194, and Tryptophan197 are all essential for the in vivo sterol Δ8-Δ7 isomerization activity of hEBP. nih.gov These residues are situated within the cytoplasmic halves of the transmembrane segments 2-4 and are thought to line the catalytic cleft of the enzyme. nih.gov

A proposed catalytic mechanism, analogous to that of ketosteroid isomerase, suggests specific roles for some of these residues. nih.gov In this model, Histidine77 (or the homologous residue H76) acts as a proton donor, initiating the isomerization by protonating the Δ8-sterol at the C9 position. nih.gov This creates a transient carbocation at C8, which is then neutralized by the removal of a proton from the C7 position. This proton abstraction is thought to be carried out by Glutamic Acid81 (or the homologous E80), which in turn is stabilized by Glutamic Acid123 (or the homologous E122). nih.gov Furthermore, the short-lived carbocationic intermediate is likely stabilized through a π-cation interaction with Tryptophan197 (or the homologous W196). nih.gov The changed equilibrium and kinetic binding properties observed in mutants of these residues confirm their dual role in both catalytic activity and inhibitor binding. nih.gov

Table 2: Critical Amino Acid Residues in hEBP for Isomerase Activity

| Amino Acid Residue | Location | Proposed Function |

|---|---|---|

| Histidine77 (H77) | Transmembrane Segment 2 | Proton donor in the isomerization reaction. nih.gov |

| Glutamic Acid81 (E81) | Transmembrane Segment 2 | Proton acceptor, stabilized by E123. nih.gov |

| Glutamic Acid123 (E123) | Transmembrane Segment 3 | Stabilizes E81. nih.gov |

| Threonine126 (T126) | Transmembrane Segment 3 | Required for in vivo isomerase activity. nih.gov |

| Asparagine194 (N194) | Transmembrane Segment 4 | Required for in vivo isomerase activity. nih.gov |

| Tryptophan197 (W197) | Transmembrane Segment 4 | Stabilizes the carbocation intermediate. nih.gov |

Other Relevant Enzymes in Downstream Pathways

The metabolic cascade of cholesterol biosynthesis involves a multitude of enzymes that act sequentially to modify the sterol backbone. Downstream of the transformations involving 5α-Cholesta-8,14-dien-3β-ol, other enzymes play crucial roles in finalizing the structure of cholesterol.

7-Dehydrocholesterol (B119134) reductase (DHCR7) is a critical enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. nih.govmdpi.com Its primary function is the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to produce cholesterol. This reaction is vital for maintaining cellular cholesterol homeostasis. mdpi.com DHCR7 is an integral membrane protein located in the endoplasmic reticulum. The activity of DHCR7 is essential for normal embryonic development and the proper functioning of various physiological processes.

Metabolic Fates and Downstream Products of 5α Cholesta 8,14 Dien 3β Ol

Formation of other C27 Sterol Intermediates

The metabolic pathway from 5α-cholesta-8,14-dien-3β-ol to cholesterol is not a direct route but proceeds through a series of other C27 sterol intermediates. These intermediates are themselves critical players in the biosynthetic cascade.

5α-Cholest-8-en-3β-ol (Zymostenol)

Following the reduction of the Δ14 double bond of 5α-cholesta-8,14-dien-3β-ol, the resulting product is 5α-cholest-8-en-3β-ol, also known as zymostenol. nih.gov This conversion is a crucial step that moves the sterol intermediate further along the cholesterol synthesis pathway. Zymostenol is a significant cholestanoid and serves as a substrate for the subsequent isomerization reaction. ebi.ac.uk

5α-Cholest-7-en-3β-ol (Lathosterol)

Zymostenol is then isomerized to 5α-cholest-7-en-3β-ol, or lathosterol (B1674540). This reaction is catalyzed by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase, also known as emopamil-binding protein (EBP). nih.govjefferson.edu This isomerization shifts the double bond from the C8-C9 position to the C7-C8 position within the sterol's B-ring. jefferson.edu

Cholesta-5,7-dien-3β-ol (7-Dehydrocholesterol)

Lathosterol is subsequently converted to cholesta-5,7-dien-3β-ol, commonly known as 7-dehydrocholesterol (B119134) (7-DHC). nih.gov This reaction is carried out by the enzyme lathosterol oxidase. wikipedia.org 7-DHC is a pivotal molecule as it represents the immediate precursor to cholesterol in one of the final steps of the biosynthesis pathway. lipidmaps.org It is also the precursor to vitamin D3, formed through a photochemical reaction in the skin upon exposure to UVB radiation. wikipedia.orgnih.gov

Alternative Metabolic Branch Points and Their Significance

While the primary flow of 5α-cholesta-8,14-dien-3β-ol metabolism is directed towards cholesterol synthesis, alternative metabolic branch points exist. The enzymes involved in this pathway can exhibit substrate promiscuity, leading to the formation of other sterol products. For instance, the regulation of enzymes like Δ7-sterol reductase can influence the balance between cholesterol and vitamin D synthesis. nih.govnih.gov The expression levels of enzymes such as DHCR14 and LBR can also vary across different tissues, suggesting tissue-specific regulation and potentially different metabolic fates for sterol intermediates. nih.govresearchgate.net

Accumulation of Intermediates under Specific Conditions

Under certain physiological or pathological conditions, or due to the action of specific inhibitors, the normal flow of the cholesterol biosynthesis pathway can be disrupted, leading to the accumulation of specific intermediates. For example, defects in the enzyme Δ14-sterol reductase can lead to the buildup of Δ14-unsaturated sterols. nih.gov Similarly, inhibition of 7-dehydrocholesterol reductase (DHCR7), the enzyme that converts 7-DHC to cholesterol, results in the accumulation of 7-DHC, a hallmark of Smith-Lemli-Opitz syndrome. lipidmaps.orgnih.gov The accumulation of these intermediates can have significant biological consequences.

Cellular and Subcellular Dynamics of 5α Cholesta 8,14 Dien 3β Ol and Its Metabolizing Enzymes

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of cholesterol is a complex process with enzymes localized in various subcellular compartments, primarily the endoplasmic reticulum (ER), but also in the cytoplasm and the nuclear inner membrane. nih.gov

The initial steps of cholesterol synthesis, leading to the formation of farnesyl pyrophosphate, occur in the cytoplasm. byjus.com Subsequent enzymes, including those that convert squalene (B77637) to lanosterol (B1674476) and then to cholesterol, are predominantly found in the membranes of the endoplasmic reticulum. byjus.comnih.govnih.gov This localization within the ER is critical, as it provides the appropriate environment for these membrane-bound enzymes to function. nih.gov

Specifically, the enzymes involved in the conversion of lanosterol to cholesterol, a pathway in which 5α-Cholesta-8,14-dien-3β-ol is an intermediate, are primarily located in the ER. nih.gov Research has shown that enzymes such as lanosterol 14-demethylase, steroid 14-reductase, and steroid 8-isomerase are distributed in both the smooth and rough ER. nih.gov The enzyme responsible for the reduction of the C14-15 double bond to convert 5α-Cholesta-8,14-dien-3β-ol is the NADPH-dependent delta 8,14-steroid 14-reductase, which is also a microsomal enzyme. capes.gov.br

Furthermore, some enzymes of the cholesterol biosynthesis pathway have been found in the inner membrane of the nucleus. nih.govresearchgate.net For instance, the lamin B receptor has been shown to have sterol Δ14-reductase activity, indicating its role in the conversion of intermediates like 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol. reactome.org This suggests a potential for cholesterol metabolism to occur at the nuclear envelope. Studies have demonstrated that enzymes like DHCR7, DHCR24, and EBP are expressed in both the ER and the nuclear envelope. researchgate.netscispace.com

The cytoplasm also plays a role, housing enzymes for the initial stages of the pathway. nih.gov However, the later and more complex modifications of the sterol molecule, including the formation and metabolism of 5α-Cholesta-8,14-dien-3β-ol, are largely confined to the membrane systems of the ER and potentially the nucleus. nih.govnih.gov

Table 1: Subcellular Localization of Key Enzymes in Cholesterol Biosynthesis

| Enzyme | Subcellular Localization |

|---|---|

| HMG-CoA reductase | Endoplasmic Reticulum (smooth and rough) nih.gov |

| Squalene synthase | Endoplasmic Reticulum byjus.com |

| Oxidosqualene cyclase | Endoplasmic Reticulum byjus.com |

| Lanosterol 14-demethylase | Endoplasmic Reticulum (smooth and rough) nih.gov |

| Steroid 14-reductase | Endoplasmic Reticulum (microsomes) nih.govcapes.gov.br |

| Steroid 8-isomerase | Endoplasmic Reticulum (smooth and rough) nih.gov |

| Lamin B receptor (with sterol Δ14-reductase activity) | Nuclear Inner Membrane reactome.org |

| DHCR7, DHCR24, EBP | Endoplasmic Reticulum, Nuclear Envelope researchgate.netscispace.com |

Interaction of 5α-Cholesta-8,14-dien-3β-ol with Cellular Components (non-pharmacological)

As a transient intermediate in the cholesterol biosynthetic pathway, 5α-Cholesta-8,14-dien-3β-ol primarily interacts with the enzymes responsible for its formation and subsequent conversion. Its main interaction is with the enzyme NADPH-dependent delta 8,14-steroid 14-reductase, which catalyzes the reduction of the double bond at the C14-C15 position. capes.gov.br This interaction is crucial for the continuation of the cholesterol synthesis pathway.

The hydrophobic nature of 5α-Cholesta-8,14-dien-3β-ol dictates its localization within the lipid bilayer of the endoplasmic reticulum membrane, where its metabolizing enzymes reside. nih.gov This membranous environment facilitates the interaction between the sterol substrate and the active sites of the membrane-bound enzymes. The physical properties of the ER membrane, being relatively thin and in a liquid disordered phase, are conducive to the activities of these biosynthetic enzymes. nih.gov

Molecular Regulation of 5α-Cholesta-8,14-dien-3β-ol Metabolic Pathways

A primary regulatory mechanism is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.govfrontiersin.orgsigmaaldrich.com SREBPs are transcription factors that control the expression of genes encoding enzymes of the cholesterol biosynthetic pathway. sigmaaldrich.com When cellular cholesterol levels are low, SREBPs are activated and move from the ER to the Golgi apparatus, where they are cleaved. The released N-terminal domain then translocates to the nucleus and binds to sterol response elements (SREs) in the promoter regions of target genes, upregulating their transcription. frontiersin.orgsigmaaldrich.com This leads to an increased synthesis of cholesterol biosynthetic enzymes, including those that metabolize 5α-Cholesta-8,14-dien-3β-ol.

Conversely, when cellular cholesterol levels are high, the transport of SREBPs to the Golgi is blocked, preventing their activation and leading to a downregulation of the biosynthetic enzymes. sigmaaldrich.com Oxysterols, which are oxidized derivatives of cholesterol, also play a crucial role in this feedback regulation by promoting the retention of the SREBP-SCAP complex in the ER. sigmaaldrich.com

The activity of key enzymes is also subject to regulation. For instance, HMG-CoA reductase, the rate-limiting enzyme in the early part of the pathway, is regulated by phosphorylation and degradation in response to sterol levels. byjus.comfrontiersin.org While specific regulatory mechanisms targeting the enzymes that directly metabolize 5α-Cholesta-8,14-dien-3β-ol are less characterized, their expression is undoubtedly controlled by the overarching SREBP-mediated regulation of the entire cholesterol biosynthetic cascade.

Table 2: Key Regulators of the Cholesterol Biosynthetic Pathway

| Regulator | Function | Effect on 5α-Cholesta-8,14-dien-3β-ol Metabolism |

|---|---|---|

| SREBPs | Transcription factors that activate genes for cholesterol synthesis. nih.govsigmaaldrich.com | Upregulates the expression of enzymes involved in its synthesis and conversion. |

| SCAP | A protein that escorts SREBPs from the ER to the Golgi. frontiersin.orgsigmaaldrich.com | Essential for the activation of SREBPs and subsequent enzyme synthesis. |

| Cholesterol | The end-product of the pathway that provides feedback inhibition. byjus.comsigmaaldrich.com | High levels inhibit SREBP activation, reducing the synthesis of metabolizing enzymes. |

| Oxysterols | Oxidized derivatives of cholesterol that act as regulatory molecules. sigmaaldrich.com | Promote the retention of the SREBP-SCAP complex in the ER, inhibiting enzyme synthesis. |

Genetic Aspects and Comparative Biochemical Analyses

Genetic Defects Affecting 5α-Cholesta-8,14-dien-3β-ol Metabolism

Genetic mutations in the enzymes responsible for the further processing of 5α-cholesta-8,14-dien-3β-ol can have profound and often devastating consequences on human health. These defects disrupt the normal flow of the cholesterol biosynthetic pathway, leading to the accumulation of specific sterol intermediates and a deficiency in downstream products.

Mutations in TM7SF2 and LBR (Sterol Δ¹⁴-Reductase) leading to disorders (e.g., Greenberg Dysplasia)

Greenberg dysplasia, a catastrophic and lethal skeletal dysplasia, is characterized by hydrops fetalis (abnormal fluid accumulation in the fetus) and severe abnormalities in bone development. uni.lu Research has unequivocally linked this autosomal recessive disorder to mutations in the LBR gene, which encodes the lamin B receptor. johnshopkins.edu While initially known for its role in nuclear envelope structure, the lamin B receptor also possesses 3β-hydroxysterol Δ¹⁴-reductase activity. uni.lu This enzymatic function is crucial for the reduction of the C14-15 double bond in sterol precursors, including 5α-cholesta-8,14-dien-3β-ol.

In individuals with Greenberg dysplasia, homozygous loss-of-function mutations in the LBR gene lead to a deficiency in this enzymatic activity. nih.gov Consequently, 5α-cholesta-8,14-dien-3β-ol and other Δ¹⁴-sterols accumulate, while the production of cholesterol is impaired. uni.lu

Another key enzyme with sterol Δ¹⁴-reductase activity is encoded by the TM7SF2 gene. jensenlab.org Interestingly, in cases of Greenberg dysplasia where LBR is deficient, the activity of the TM7SF2-encoded enzyme does not appear to compensate for the defect. uni.lu This suggests distinct, non-redundant roles for these two enzymes in human cholesterol biosynthesis. While mutations in TM7SF2 alone have not been definitively linked to a specific human disorder, its involvement in cholesterol metabolism is an active area of research. jensenlab.orgfrontiersin.org

| Disorder | Affected Gene | Enzymatic Function | Primary Accumulated Sterol | Key Phenotypes |

|---|---|---|---|---|

| Greenberg Dysplasia | LBR | Sterol Δ¹⁴-Reductase | 5α-Cholesta-8,14-dien-3β-ol | Lethal skeletal dysplasia, hydrops fetalis |

Impact of Enzyme Deficiencies on Sterol Intermediate Accumulation

The hallmark of enzyme deficiencies in the cholesterol biosynthesis pathway is the accumulation of specific sterol intermediates upstream of the metabolic block. In the case of Greenberg dysplasia, the deficiency in sterol Δ¹⁴-reductase activity due to LBR mutations directly results in a buildup of its substrate, 5α-cholesta-8,14-dien-3β-ol. uni.lunih.gov This accumulation is a key diagnostic marker for the disorder and is believed to contribute significantly to its pathophysiology, although the precise mechanisms of its toxicity are still under investigation.

The disruption of the delicate balance of sterol intermediates can have far-reaching effects on cellular function. Sterols are not merely structural components of membranes; they are also involved in signaling pathways and the regulation of gene expression. The accumulation of abnormal sterols like 5α-cholesta-8,14-dien-3β-ol can interfere with these processes, leading to the severe developmental defects observed in associated disorders.

Consequences of other Sterol Biosynthesis Gene Defects (e.g., NSDHL in CHILD syndrome)

To understand the specific consequences of a block at the sterol Δ¹⁴-reductase step, it is informative to consider defects in other parts of the cholesterol biosynthesis pathway. For instance, CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform erythroderma and Limb Defects) is an X-linked dominant disorder caused by mutations in the NSDHL gene. wikipedia.orgstorymd.com This gene encodes an enzyme, NAD(P)H steroid dehydrogenase-like protein, which is part of the C4-demethylase complex that acts on sterol precursors after the squalene (B77637) cyclization step. nih.govnih.gov

A deficiency in the NSDHL enzyme leads to the accumulation of 4-methyl- and 4-carboxysterols, which are different intermediates from those seen in Greenberg dysplasia. nih.govuchicago.eduuchicago.edu While both are disorders of cholesterol biosynthesis, the distinct clinical presentations of Greenberg dysplasia and CHILD syndrome highlight how the accumulation of different sterol intermediates can lead to vastly different, yet severe, pathological outcomes. nih.gov

| Disorder | Affected Gene | Enzyme/Protein | Accumulated Sterol Intermediates |

|---|---|---|---|

| Greenberg Dysplasia | LBR | Sterol Δ¹⁴-Reductase | 5α-Cholesta-8,14-dien-3β-ol and other Δ¹⁴-sterols |

| CHILD Syndrome | NSDHL | NAD(P)H steroid dehydrogenase-like protein | 4-methyl- and 4-carboxysterols |

Comparative Biochemistry across Species

The study of 5α-cholesta-8,14-dien-3β-ol and its metabolic pathway is not limited to human genetics. Comparative biochemical analyses in various model organisms have been instrumental in elucidating the fundamental principles of sterol biosynthesis and the functions of the enzymes involved.

Studies in Mammalian Systems (e.g., rat liver, human)

The rat liver has long been a valuable model system for studying cholesterol metabolism. nih.govnih.gov In vitro studies using rat liver homogenates have demonstrated the metabolism of 5α-cholesta-8,14-dien-3β-ol and its conversion to cholesterol. nih.gov These experiments have been crucial in identifying the various enzymatic steps and intermediates in the pathway. For instance, research on rat liver has shown that the demethylation of methyl sterol precursors competes with their esterification, suggesting a regulatory mechanism for the accumulation of sterol intermediates. nih.gov The metabolism of related compounds, such as 14α-methyl-5α-cholest-7-en-3β-ol, in rat liver preparations has also been shown to produce 5α-cholesta-8,14-dien-3β-ol as one of the labeled products, further mapping its position within the biosynthetic cascade. nih.gov

In human studies, beyond the investigation of genetic disorders, research has focused on the regulation of the enzymes involved. For example, the expression of the TM7SF2 gene, encoding a sterol Δ¹⁴-reductase, is regulated by cellular sterol levels, highlighting a feedback mechanism to control cholesterol synthesis. nih.gov

Insights from Yeast Models (e.g., Saccharomyces cerevisiae erg2 mutants and their sterol biosynthesis pathways)

The budding yeast, Saccharomyces cerevisiae, has proven to be a powerful and genetically tractable model organism for dissecting the intricacies of sterol biosynthesis, a pathway that is highly conserved between yeast and humans. nih.govnih.govportlandpress.comfrontiersin.org The yeast equivalent of cholesterol is ergosterol (B1671047), and the genes involved in its synthesis are designated as ERG genes.

Mutations in these ERG genes often lead to the accumulation of specific sterol intermediates, providing a clear window into the function of the affected enzyme. Of particular relevance are mutants in the ERG2 gene, which encodes the C-8 sterol isomerase. yeastgenome.orgnih.gov This enzyme catalyzes a step in the later part of the ergosterol pathway. While not directly involved with 5α-cholesta-8,14-dien-3β-ol, the study of erg2 mutants provides a paradigm for how a block in the sterol pathway leads to the accumulation of aberrant sterols. researchgate.net For example, erg2 mutants are known to accumulate sterols like fecosterol (B45770) and ergosta-5,8,22-trienol. researchgate.net

Furthermore, the regulation of the ergosterol pathway in yeast, involving transcription factors like Upc2p and Ecm22p, has provided a framework for understanding how cells sense and respond to sterol levels. nih.govnih.govfrontiersin.org Deletion of genes in the later stages of the ergosterol pathway, such as ERG2, ERG3, and ERG4, can lead to significant growth defects, especially under conditions of stress like iron deficiency, underscoring the importance of proper sterol composition for cellular function. mdpi.com The study of various erg mutants has shown that the enzymes in the later part of the pathway can exhibit some substrate promiscuity, leading to the accumulation of a mixture of sterols rather than a single substrate. mdpi.com

| Yeast Mutant | Affected Gene | Enzyme Function | Key Accumulated Sterols |

|---|---|---|---|

| erg2Δ | ERG2 | C-8 Sterol Isomerase | Fecosterol, Ergosta-5,8,22-trienol |

| upc2Δ ecm22Δ | UPC2, ECM22 | Transcription factors regulating ERG genes | Episterol, Ergosta-5,7-dien-ol |

Plant Sterol Biosynthesis Parallels (e.g., obtusifoliol (B190407) and its demethylation by CYP51 in plants)

The biosynthesis of sterols, essential molecules for membrane structure and function, displays fascinating evolutionary divergences and parallels across different biological kingdoms. While the sterol pathway in animals and fungi predominantly starts with the cyclization of 2,3-oxidosqualene (B107256) to lanosterol (B1674476), plants primarily utilize a different tetracyclic triterpene, cycloartenol, as the initial precursor. nih.govresearchgate.netwikipedia.org Despite this fundamental difference, the subsequent enzymatic steps, particularly the crucial 14α-demethylation reaction, offer a compelling case for comparative biochemical analysis. This is further enriched by the discovery that a parallel lanosterol-based pathway, though minor, also exists in plants. nih.govresearchgate.net

A key enzyme in this process is the sterol 14α-demethylase, a member of the highly conserved cytochrome P450 family known as CYP51. nih.govnih.gov This enzyme is responsible for removing the 14α-methyl group from the sterol nucleus, a critical step for producing functional sterols. The product of this reaction characteristically features a conjugated diene system at the C8 and C14 positions, a structure inherent to 5α-Cholesta-8,14-dien-3β-ol. pnas.orgpnas.org

In the primary plant pathway, the substrate for CYP51 is not lanosterol but rather obtusifoliol, a C4-monomethylated sterol that is an intermediate in the metabolism of cycloartenol. nih.govnih.gov Plant CYP51 enzymes exhibit a strong preference and high specificity for obtusifoliol. nih.gov The demethylation of obtusifoliol is a vital checkpoint in the synthesis of various phytosterols, which are crucial for plant growth and development.

The existence of a dual sterol biosynthesis pathway in plants, first evidenced in species like Arabidopsis thaliana, reveals that plant enzymes can also process lanosterol-like intermediates. nih.govnih.gov Studies have shown that some plant CYP51 enzymes, such as the one from Solanum chacoense, are capable of demethylating lanosterol, although they are generally more efficient with obtusifoliol. nih.gov This functional overlap underscores a shared biochemical heritage and provides a direct parallel to the animal and fungal pathways where lanosterol is the main substrate. The conversion of lanosterol by these enzymes demonstrates the plasticity and conserved nature of the CYP51 active site.

The substrate specificity of CYP51—preferring C4-dimethylated sterols like lanosterol in animals and fungi versus C4-monomethylated sterols like obtusifoliol in plants—represents a significant point of divergence that has been traced to specific amino acid residues within the enzyme's active site. nih.govnih.gov Despite these differences in substrate preference, the fundamental catalytic mechanism of 14α-demethylation and the resulting formation of an 8,14-diene sterol remains a conserved feature across kingdoms. nih.govwikipedia.org Therefore, the formation of the 5α-Cholesta-8,14-dien-3β-ol core structure via CYP51-mediated demethylation serves as a central biochemical parallel between the major plant sterol pathway and the less dominant, but present, lanosterol pathway within the plant kingdom itself.

Table 1: Comparative Analysis of Sterol Biosynthesis Precursors and CYP51 Substrates

| Feature | Animal/Fungal Pathway | Primary Plant Pathway | Secondary Plant Pathway |

| Initial Cyclization Product | Lanosterol | Cycloartenol | Lanosterol |

| Primary CYP51 Substrate | Lanosterol (4,4-dimethylated) | Obtusifoliol (4α-methylated) | Lanosterol (4,4-dimethylated) |

| Key Enzyme | CYP51 (Lanosterol 14α-demethylase) | CYP51 (Obtusifoliol 14α-demethylase) | CYP51 |

| Product of 14α-demethylation | Contains Δ8,14-diene structure | Contains Δ8,14-diene structure | Contains Δ8,14-diene structure |

| Pathway Dominance | Major | Major | Minor |

Methodological Approaches in Research on 5α Cholesta 8,14 Dien 3β Ol

The study of 5α-cholesta-8,14-dien-3β-ol, a key intermediate in cholesterol biosynthesis, relies on a sophisticated array of biochemical and analytical techniques. These methodologies allow researchers to elucidate its formation, metabolism, and the enzymatic processes involved.

Future Research Directions and Unresolved Questions

Elucidating Uncharacterized Metabolic Fates and Alternative Pathways of 5α-Cholesta-8,14-dien-3β-ol

While the primary fate of 5α-cholesta-8,14-dien-3β-ol in mammals is its conversion to cholesterol, the potential for alternative metabolic pathways remains an area of active investigation. Research has shown the enzymatic conversion of 5α-cholesta-7,14-dien-3β-ol to 5α-cholesta-8,14-dien-3β-ol under anaerobic conditions in rat liver microsomes, highlighting the possibility of varied metabolic routes depending on the cellular environment. nih.gov The existence of such alternative pathways could have significant implications for understanding cholesterol homeostasis and related diseases.

Future research should focus on identifying and characterizing these alternative metabolic fates. This includes exploring its potential conversion to other bioactive steroids or oxysterols, which are known to be important signaling molecules that regulate a wide range of physiological processes. nih.govannualreviews.org Advanced metabolomic and lipidomic approaches, coupled with isotope tracing studies, will be instrumental in mapping these yet-to-be-discovered pathways and understanding their physiological relevance. A deeper understanding of these pathways could reveal novel regulatory points in sterol metabolism and potentially identify new therapeutic targets.

Detailed Structural Biology of Key Enzymes (e.g., TM7SF2/ERG24, EBP) and their Catalytic Mechanisms

The enzymes responsible for the synthesis and subsequent conversion of 5α-cholesta-8,14-dien-3β-ol, namely TM7SF2 (also known as ERG24) and Emopamil (B1663351) Binding Protein (EBP), are integral membrane proteins, which has historically made their structural elucidation challenging. nih.gov However, recent advancements in structural biology, particularly in cryo-electron microscopy (cryo-EM), have opened new avenues for studying such proteins in their near-native state. nrel.govpnnl.gov

Detailed atomic-resolution structures of TM7SF2 and EBP are crucial for a comprehensive understanding of their catalytic mechanisms. For EBP, which catalyzes the isomerization of the Δ8-double bond to the Δ7-position, structural studies have revealed a unique five-transmembrane-helix fold that creates a binding cavity for its sterol substrate. researchgate.netnih.gov Molecular docking simulations suggest a catalytic mechanism involving a proton donation and subsequent stabilization of a carbocationic intermediate. nih.gov However, the precise dynamics of substrate binding, conformational changes during catalysis, and the roles of specific amino acid residues require further investigation. Time-resolved structural techniques could provide invaluable insights into these dynamic processes. nrel.gov A thorough understanding of these enzymatic mechanisms is fundamental to explaining how mutations in these enzymes lead to diseases like Conradi-Hünermann syndrome in the case of EBP mutations. nih.gov

Comprehensive Investigations into the Regulatory Networks Governing 5α-Cholesta-8,14-dien-3β-ol Levels and Flux

The cellular concentration of 5α-cholesta-8,14-dien-3β-ol is tightly controlled to ensure proper flux through the cholesterol biosynthetic pathway. This regulation occurs at multiple levels, including the transcriptional control of the genes encoding the biosynthetic enzymes and post-translational modifications of these proteins. While the overarching regulation of the cholesterol pathway by sterol regulatory element-binding proteins (SREBPs) is well-established, the specific regulatory cues that modulate the levels of individual intermediates like 5α-cholesta-8,14-dien-3β-ol are less clear.

Future research should aim to unravel the intricate regulatory networks that specifically govern the synthesis and consumption of 5α-cholesta-8,14-dien-3β-ol. This involves identifying the specific transcription factors, microRNAs, and other regulatory molecules that respond to changes in its levels. Furthermore, investigating the protein-protein interaction networks of the enzymes involved, such as TM7SF2 and EBP, could reveal novel regulatory mechanisms. nih.gov Understanding how these networks are perturbed in disease states, such as cancer where cholesterol metabolism is often dysregulated, could provide new therapeutic avenues. nih.gov

Exploring Comparative Sterol Metabolism in Diverse Organisms

While the cholesterol biosynthetic pathway is well-conserved in mammals, significant variations exist in sterol metabolism across different organisms. frontiersin.org For instance, fungi synthesize ergosterol (B1671047), and plants produce a diverse array of phytosterols. ttu.edu These differences often lie in the specific enzymes and intermediates involved in the later stages of the pathway.

A comparative analysis of the role and metabolism of 5α-cholesta-8,14-dien-3β-ol and its analogs in a wide range of organisms can provide valuable evolutionary and functional insights. frontiersin.org For example, some organisms may utilize this sterol or similar C27 sterols for functions other than as a mere intermediate in a larger biosynthetic pathway. ttu.edu Exploring the sterol profiles of diverse eukaryotes, including protists and lower fungi, could uncover novel enzymes and metabolic pathways related to 5α-cholesta-8,14-dien-3β-ol. frontiersin.org Such studies can not only broaden our fundamental understanding of sterol biology but also potentially reveal new targets for antimicrobial or antiparasitic drugs, as demonstrated by research on sterol metabolism in organisms like Caenorhabditis elegans. nih.gov

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 5α-Cholesta-8,14-dien-3β-ol?

To confirm the structure, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : For stereochemical and substituent analysis, particularly targeting the hydroxyl group at C3 and the double bonds at C8 and C14.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C₂₇H₄₈O, MW 388.68 g/mol) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : After derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility .

Q. What safety protocols are critical when handling 5α-Cholesta-8,14-dien-3β-ol in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Respiratory Protection : For aerosol exposure, use P95 (US) or P1 (EU) respirators .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes .

Q. How can researchers verify the purity of synthesized or isolated 5α-Cholesta-8,14-dien-3β-ol?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 210 nm.

- Thin-Layer Chromatography (TLC) : Compare retention factors (Rf) against authentic standards .

Advanced Research Questions

Q. What is the role of 5α-Cholesta-8,14-dien-3β-ol in sterol biosynthesis pathways?

This compound is a key intermediate in zymosterol biosynthesis , where it participates in the enzymatic reduction of double bonds. It is synthesized from 5α-cholestane via Δ⁸,¹⁴ isomerization and serves as a precursor to cholesterol and other sterols in eukaryotic systems .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points)?

- Discrepancy : Melting points range from 76–78°C to 147–151°C .

- Resolution :

- Purity Assessment : Use HPLC or GC-MS to rule out impurities.

- Polymorphism Analysis : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Synthetic Validation : Cross-check synthetic routes for unintended byproducts .

Q. What analytical strategies are effective for quantifying 5α-Cholesta-8,14-dien-3β-ol in biological matrices (e.g., plant tissues)?

- Isotope Dilution Mass Spectrometry (IDMS) : Spike samples with deuterated internal standards (e.g., ²H₄-labeled analogs) to correct for matrix effects .

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges .

Research Design Considerations

Q. How to design experiments investigating the enzymatic conversion of 5α-Cholesta-8,14-dien-3β-ol in metabolic studies?

- Enzyme Source : Use microsomal fractions from liver or yeast models (e.g., Saccharomyces cerevisiae).

- Incubation Conditions : Optimize pH (7.4), temperature (37°C), and cofactors (NADPH for oxidoreductases) .

- Control Experiments : Include inhibitors (e.g., ketoconazole for cytochrome P450 enzymes) to validate specificity .

Q. What are the potential pitfalls in interpreting isotopic labeling data for this compound?

- Isotope Exchange : Ensure deuterium labels are stable under reaction conditions (e.g., acidic/basic media).

- Chromatographic Co-elution : Confirm baseline separation of labeled and unlabeled species using UPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.